molecular formula C13H16N2O4S B2484259 ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 108940-07-4

ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2484259
CAS RN: 108940-07-4
M. Wt: 296.34
InChI Key: DAPHTXFHHSZCCC-DHDCSXOGSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography could be used to elucidate the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, transesterification, or reduction . The acetylamino group could participate in various reactions, such as deacetylation or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future research directions for this compound could involve further studies to fully elucidate its physical and chemical properties, explore its potential uses, and develop efficient methods for its synthesis .

properties

IUPAC Name

ethyl (7Z)-2-acetamido-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-3-19-13(17)10-8-5-4-6-9(15-18)11(8)20-12(10)14-7(2)16/h18H,3-6H2,1-2H3,(H,14,16)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPHTXFHHSZCCC-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NO)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (7Z)-2-(acetylamino)-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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